molecular formula C6H7N5O B11916992 7-Methoxy-7H-purin-6-amine CAS No. 155854-88-9

7-Methoxy-7H-purin-6-amine

Cat. No.: B11916992
CAS No.: 155854-88-9
M. Wt: 165.15 g/mol
InChI Key: VOKICPRTOBTAOY-UHFFFAOYSA-N
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Description

7-Methoxy-7H-purin-6-amine: is an organic compound with the molecular formula C6H7N5O It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-7H-purin-6-amine typically involves the methylation of 7H-purin-6-amine. One common method is the reaction of 7H-purin-6-amine with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 7-Methoxy-7H-purin-6-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, organic solvents, elevated temperatures.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted purine derivatives.

Scientific Research Applications

Chemistry: 7-Methoxy-7H-purin-6-amine is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of purine chemistry and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the structure and function of nucleic acids. It serves as a model compound for understanding the interactions between purines and other biomolecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its derivatives may exhibit pharmacological activities such as antiviral, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Methoxy-7H-purin-6-amine involves its interaction with various molecular targets, particularly nucleic acids and proteins. The compound can intercalate into DNA or RNA, affecting their structure and function. It may also inhibit certain enzymes involved in nucleic acid metabolism, leading to alterations in cellular processes such as replication, transcription, and translation.

Comparison with Similar Compounds

  • 7-Methyl-7H-purin-6-amine
  • 6-Amino-7-methylpurine
  • 7-Methyladenine
  • N7-Methyladenine

Comparison: 7-Methoxy-7H-purin-6-amine is unique due to the presence of the methoxy group at the 7-position of the purine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the methoxy group can influence the compound’s solubility, reactivity, and interaction with biomolecules, making it a valuable tool in various research applications.

Properties

CAS No.

155854-88-9

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

7-methoxypurin-6-amine

InChI

InChI=1S/C6H7N5O/c1-12-11-3-10-6-4(11)5(7)8-2-9-6/h2-3H,1H3,(H2,7,8,9)

InChI Key

VOKICPRTOBTAOY-UHFFFAOYSA-N

Canonical SMILES

CON1C=NC2=NC=NC(=C21)N

Origin of Product

United States

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